3-Amino-1-benzhydryl-azetidine mesylate
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Overview
Description
“3-Amino-1-benzhydryl-azetidine mesylate” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.44 g/mol . The IUPAC name for this compound is 1-benzhydryl-3-azetidinamine methanesulfonate .
Synthesis Analysis
A two-step synthesis process for 3-amino-1-benzhydryl-azetidine has been described in the literature . The process begins with commercially available benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure yields the titled compound as a mono acetate salt in 72–84% yield .
Molecular Structure Analysis
The InChI code for “3-Amino-1-benzhydryl-azetidine mesylate” is 1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4)
. The Canonical SMILES for this compound is CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
.
Chemical Reactions Analysis
The synthesis of 3-amino-1-benzhydryl-azetidine involves a reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This is followed by a reaction with ammonium hydroxide/isopropanol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 334.13511374 g/mol . The topological polar surface area of the compound is 92 Ų . The compound has a heavy atom count of 23 .
Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “3-Amino-1-benzhydryl-azetidine mesylate” is used in the synthesis of azetidine derivatives, which are evaluated for their potency as dopaminergic antagonists . The study comprised derivatives substituted in the 3-position with an amide moiety .
- Methods of Application or Experimental Procedures : A solution of 3-amino-1-benzhydryl azetidine in chloroform and triethylamine was prepared and cooled to 0–5 °C. To the solution, a dropwise solution of acid chloride was added, maintaining the temperature at 0–5 °C. The reaction was monitored by TLC .
- Results or Outcomes : The most potent D2 and D4 antagonists among these compounds appeared to be the N - (1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N - (1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively .
Safety And Hazards
properties
IUPAC Name |
1-benzhydrylazetidin-3-amine;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICKOKVDHRVNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719232 |
Source
|
Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-benzhydryl-azetidine mesylate | |
CAS RN |
1373253-26-9 |
Source
|
Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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